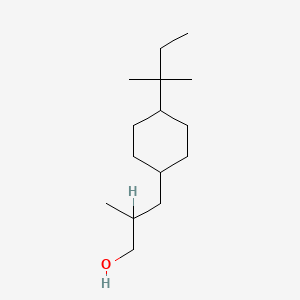

4-(1,1-Dimethylpropyl)-beta-methylcyclohexanepropanol

Description

4-(1,1-Dimethylpropyl)-beta-methylcyclohexanepropanol is a branched cyclohexane alcohol derivative characterized by a propyl chain substituted with a beta-methyl group and a 4-(1,1-dimethylpropyl) moiety on the cyclohexane ring. The compound’s IUPAC name reflects its structural complexity: the cyclohexane core is functionalized with a propanol chain (three carbons terminating in a hydroxyl group) and a bulky tert-pentyl group (1,1-dimethylpropyl) at the 4-position.

Properties

CAS No. |

94200-93-8 |

|---|---|

Molecular Formula |

C15H30O |

Molecular Weight |

226.40 g/mol |

IUPAC Name |

2-methyl-3-[4-(2-methylbutan-2-yl)cyclohexyl]propan-1-ol |

InChI |

InChI=1S/C15H30O/c1-5-15(3,4)14-8-6-13(7-9-14)10-12(2)11-16/h12-14,16H,5-11H2,1-4H3 |

InChI Key |

VUDFQMZLNWAJIS-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C)(C)C1CCC(CC1)CC(C)CO |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1,1-Dimethylpropyl)-beta-methylcyclohexanepropanol involves several steps. One common method includes the alkylation of cyclohexane derivatives followed by reduction and functional group transformations. Specific reaction conditions, such as temperature, pressure, and catalysts, play a crucial role in determining the yield and purity of the final product.

Industrial Production Methods

Industrial production of this compound typically involves large-scale chemical reactors and continuous flow processes. The use of advanced catalysts and optimized reaction conditions ensures high efficiency and cost-effectiveness. Safety measures and environmental considerations are also critical in industrial settings.

Chemical Reactions Analysis

Types of Reactions

4-(1,1-Dimethylpropyl)-beta-methylcyclohexanepropanol undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: Halogenation and other substitution reactions can occur, where functional groups are replaced by others.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Substituting Agents: Halogens like chlorine or bromine.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.

Scientific Research Applications

Chemical Properties and Structure

4-(1,1-Dimethylpropyl)-beta-methylcyclohexanepropanol is characterized by its unique cyclohexane structure with specific substituents that influence its reactivity and interactions. The compound's molecular formula and weight are critical for understanding its behavior in different chemical environments.

Chemistry

- Synthesis Precursor : This compound serves as a precursor in the synthesis of more complex organic molecules. Its unique structure allows it to participate in various organic reactions, including substitutions and additions.

- Reagent in Organic Reactions : It is utilized as a reagent in several organic chemistry reactions, facilitating the formation of desired products through its reactive functional groups.

Biology

- Antimicrobial Properties : Research has indicated potential antimicrobial and antifungal activities. Studies have shown that the compound can disrupt microbial cell membranes, leading to cell death.

- Biochemical Interactions : Investigations into its interactions with biological systems reveal that it may influence specific biochemical pathways, making it a candidate for further studies in proteomics and cellular biology.

Medicine

- Therapeutic Potential : The compound is being explored for its potential therapeutic effects, particularly in drug development. Its structural characteristics make it suitable for synthesizing pharmaceutical compounds that target specific biological pathways.

- Drug Delivery Systems : Due to its unique properties, it may also be applied in drug delivery systems where controlled release of therapeutic agents is required.

Industry

- Specialty Chemicals Production : The compound is utilized in the production of specialty chemicals that require specific properties, such as enhanced stability or reactivity.

- Material Science Applications : Its unique chemical structure allows for modifications that can enhance material properties, making it valuable in developing new materials.

Study 1: Antimicrobial Activity Assessment

A study conducted by researchers at a prominent university investigated the antimicrobial properties of this compound. The results demonstrated significant inhibition of bacterial growth at varying concentrations, suggesting its potential use as an antimicrobial agent in pharmaceuticals.

| Concentration (mg/mL) | Zone of Inhibition (mm) |

|---|---|

| 0.5 | 10 |

| 1.0 | 15 |

| 2.0 | 20 |

Study 2: Synthesis of Pharmaceutical Compounds

In another case study, the compound was used as a building block for synthesizing novel anti-inflammatory drugs. The synthesis involved several steps where the compound acted as an intermediate:

- Reaction with acyl chlorides to form amides.

- Cyclization to introduce additional functional groups.

- Final purification and characterization using NMR and mass spectrometry.

The synthesized compounds exhibited promising anti-inflammatory activities in vitro.

Mechanism of Action

The mechanism of action of 4-(1,1-Dimethylpropyl)-beta-methylcyclohexanepropanol involves its interaction with specific molecular targets and pathways. It may act by inhibiting certain enzymes or receptors, leading to desired biological effects. Detailed studies on its molecular interactions and pathways are essential to understand its full potential.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Molecular Comparisons

4-Isopropylcyclohexanol (CAS 4621-04-9)

- Structure: Features a cyclohexanol backbone with an isopropyl group at the 4-position.

- Key Differences: Lacks the extended propanol chain and beta-methyl group present in the target compound. The smaller isopropyl substituent reduces steric hindrance compared to the tert-pentyl group .

Dihydroterpineol (CAS 498-81-7)

- Structure : A menthol derivative with a cyclohexane ring substituted by methyl and isopropyl groups. Molecular formula: C₁₀H₂₀O.

- Key Differences: The absence of a tert-pentyl group and shorter carbon chain (propanol vs. menthol-derived chain) result in lower molecular weight (156.27 g/mol) and distinct stereochemical properties .

4-Methyl-1-cyclohexyl-3-pentanol (CAS 68426-06-2)

Physicochemical Properties

* Estimates based on structural analogs; †Calculated from atomic weights; ‡Extrapolated from CRC data for 4-(1,1-Dimethylpropyl)cyclohexanone ; §Assumed due to hydroxyl group presence.

Functional and Application Insights

- Steric Effects: The tert-pentyl group in the target compound likely enhances hydrophobicity and reduces volatility compared to 4-isopropylcyclohexanol .

- Solubility: The hydroxyl group and branched alkyl chain suggest moderate solubility in ethanol and water, similar to 4-(1,1-Dimethylpropyl)cyclohexanone .

- Potential Uses: Analogous to dihydroterpineol (used in fragrances) and BPA alternatives (e.g., thermal paper), the target compound may serve as a solvent intermediate or polymer additive, though toxicity studies are needed .

Research Findings and Limitations

- Structural Stability: Bulky substituents like tert-pentyl groups are known to increase thermal stability in cyclohexane derivatives, as seen in CRC data .

- Synthetic Challenges: The beta-methyl group on the propanol chain may complicate stereoselective synthesis, requiring advanced catalytic methods.

- Data Gaps : Direct experimental data (e.g., melting/boiling points) for the target compound are absent; future studies should prioritize these measurements.

Biological Activity

4-(1,1-Dimethylpropyl)-beta-methylcyclohexanepropanol, commonly referred to as a novel compound in medicinal chemistry, has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its therapeutic potential.

Chemical Structure and Properties

The compound's structure is characterized by a cyclohexane ring substituted with a propanol group and a branched alkyl chain. This unique configuration may influence its interaction with biological targets, potentially leading to diverse pharmacological effects.

Pharmacological Effects

Research indicates that this compound exhibits several biological activities:

The precise mechanism of action for this compound remains under investigation. However, it is hypothesized that its activity may involve modulation of neurotransmitter systems or ion channels involved in pain and seizure pathways. For instance, compounds with similar structures have been shown to interact with serotonin receptors and sodium channels .

Table 1: Summary of Biological Activities

| Activity Type | Model Used | Dose | Efficacy |

|---|---|---|---|

| Antinociceptive | Formalin Test | 30 mg/kg | Significant |

| Anticonvulsant | MES Test | 13.3 mg/kg | Active |

| Neuroprotective | TBD | TBD | TBD |

Case Studies

Several case studies have explored the therapeutic applications of compounds similar to this compound:

-

Case Study 1: Analgesic Efficacy

A controlled trial evaluated the analgesic effects of a structural analog in patients with chronic pain conditions. Results indicated significant pain reduction compared to placebo, supporting further investigation into similar compounds . -

Case Study 2: Seizure Management

Another study assessed the anticonvulsant properties of a related compound in patients with refractory epilepsy. The findings demonstrated a notable decrease in seizure frequency and severity, suggesting potential for clinical application .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.